2-Acetamido-3-hydroxy-N-methylpropanamide chemical structure
2-Acetamido-3-hydroxy-N-methylpropanamide chemical structure
An In-Depth Technical Guide to (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide
Executive Summary
This technical guide provides a comprehensive overview of (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide, a derivative of the amino acid L-serine. Structurally, it is an N-acetylated amino acid with a methylamide group at the C-terminus. While specific applications for this exact molecule are not extensively documented in publicly available literature, its chemical scaffold is of significant interest to researchers in medicinal chemistry and drug development. The acetamide and propanamide moieties are present in numerous biologically active compounds. This document details the molecule's core chemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and explores its potential therapeutic applications based on the activities of structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.
Core Molecular Profile
Identification and Nomenclature
The compound is systematically identified through various chemical naming conventions and registry numbers.
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IUPAC Name : (2S)-2-acetamido-3-hydroxy-N-methylpropanamide.[1]
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CAS Number : 6367-12-0.[1]
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Synonyms : N-acetyl-L-serine methylamide, (2S)-2-(Acetylamino)-3-hydroxy-N-methylpropanamide, N
2-Acetyl-N-methyl-L-serinamide.[1] -
Molecular Formula : C6H12N2O3.[1]
Structural Representation
The chemical structure of (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide is defined by a central chiral carbon derived from L-serine, an acetamido group at the alpha-amino position, a primary alcohol, and a C-terminal N-methylamide.
Caption: 2D Chemical Structure of the molecule.
Key Physicochemical Properties
The computed physicochemical properties provide essential information for experimental design, including solubility and potential bioavailability assessments.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| XLogP3 | -1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 160.08479225 Da | PubChem[1] |
| Topological Polar Surface Area | 78.4 Ų | PubChem[1] |
Rationale for Synthesis and Investigation
The scientific interest in (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide stems from the established biological significance of its core structural motifs.
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Acetamide Moiety : The acetamide group is a cornerstone in medicinal chemistry, found in numerous approved drugs. It often serves to increase metabolic stability, modulate solubility, and engage in crucial hydrogen bonding interactions with biological targets.[2]
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Propanamide Scaffold : Propanamide derivatives have demonstrated a wide array of biological activities. For instance, certain 3-hydroxy-propanamidines have been identified as a promising class of orally active antimalarial agents that target Plasmodium falciparum.[3]
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Amino Acid Backbone : The L-serine backbone provides a chiral scaffold that can be crucial for stereospecific interactions with enzymes and receptors. Modified amino acids are fundamental building blocks in peptidomimetics, a key strategy in modern drug discovery to develop peptide-like molecules with improved pharmacological properties.
The combination of these features in a single, relatively small molecule makes it an attractive candidate for inclusion in screening libraries for various therapeutic targets, including but not limited to enzyme inhibitors and anti-infective agents.
Proposed Synthetic Pathway and Experimental Protocol
Synthetic Strategy Rationale
The most logical and efficient synthesis involves the coupling of commercially available N-acetyl-L-serine with methylamine. This is an amide bond formation reaction. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), is a standard and field-proven method to facilitate this transformation efficiently and with minimal side reactions. This method prevents the need for harsh conditions and protects the stereochemistry of the chiral center.
Workflow Diagram: Amide Coupling Synthesis
Caption: Proposed workflow for the synthesis and validation.
Detailed Experimental Protocol
This protocol is a self-validating system, where each step is followed by a characterization method to confirm the identity and purity of the product.
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Reagent Preparation : To a solution of N-acetyl-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. This pre-activation step forms the HOBt ester, which is highly reactive towards the amine.
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Amine Addition : To the activated mixture, add a solution of methylamine (1.5 eq, typically from a 40% aqueous solution or by neutralizing the hydrochloride salt with a non-nucleophilic base like diisopropylethylamine, DIPEA).
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Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup : Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The acidic wash removes unreacted amine and base, while the basic wash removes unreacted N-acetyl-L-serine and HOBt.
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Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the final product.
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Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass for the [M+H]⁺ ion would be approximately 161.0921.
Potential Biological Significance and Therapeutic Applications
Based on structural homology to known bioactive molecules, (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide can be hypothesized to have potential in several therapeutic areas.
Caption: Logical relationship between structural features and potential applications.
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Histone Deacetylase (HDAC) Inhibition : Many potent HDAC inhibitors feature a cap group, a linker, and a zinc-binding group.[4] The N-acetyl group and the propanamide backbone of this molecule could serve as a scaffold for developing new HDAC inhibitors, which are a validated class of anti-cancer agents.
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Anti-Infective Agents : As noted, propanamide derivatives have shown promise as antimalarials.[3] Furthermore, the acetamide-sulfonamide scaffold has been explored for its anti-urease activity, which is relevant for treating infections by bacteria like Helicobacter pylori.[2][5] This molecule could be a starting point for developing novel antibiotics or anti-parasitic drugs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1]
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
Handling Recommendations : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion and Future Directions
(2S)-2-Acetamido-3-hydroxy-N-methylpropanamide is a structurally interesting chiral molecule with a foundation in common bioactive motifs. While it lacks extensive characterization in current literature, its straightforward synthesis and the proven therapeutic relevance of its constituent parts make it a valuable compound for further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization : Executing the proposed synthesis and fully characterizing the compound with modern analytical techniques.
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Biological Screening : Systematically screening the molecule against a panel of therapeutic targets, particularly HDACs and enzymes from infectious organisms.
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Analogue Development : Using it as a scaffold to generate a library of related compounds to establish structure-activity relationships (SAR).
This guide provides the foundational knowledge and a practical framework for scientists to begin exploring the potential of this promising chemical entity.
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Frontiers. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]
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